REACTION_CXSMILES
|
[O:1]1[CH:6]([CH2:7][OH:8])[CH2:5][O:4][C:3]2=[CH:9][S:10][CH:11]=[C:2]12.[H-].[Na+:13].[CH2:14]1[S:19](=[O:21])(=[O:20])[O:18][CH2:17][CH2:16][CH2:15]1>O1CCCC1>[Na+:13].[O:1]1[CH:6]([CH2:7][O:8][CH2:17][CH2:16][CH2:15][CH2:14][S:19]([O-:21])(=[O:20])=[O:18])[CH2:5][O:4][C:3]2=[CH:9][S:10][CH:11]=[C:2]12 |f:1.2,5.6|
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
O1C=2C(OCC1CO)=CSC2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1CCCOS1(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
ADDITION
|
Details
|
methanol was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
The remaining oil was solidified by addition of hexane and ethanol
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
FILTRATION
|
Details
|
Final filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
resulted in pure 4-(2,3-dihydro-thieno[3,4-b][1,4]dioxin-2-ylmethoxy)-butane-1-sulphonic acid sodium salt
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
[Na+].O1C=2C(OCC1COCCCCS(=O)(=O)[O-])=CSC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |